E3 ligase Ligand 10

描述

E3 ligase Ligand 10 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ligase ligands that are used in proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins by the ubiquitin-proteasome system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 10 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents. For example, one synthetic route may involve the use of potassium carbonate in dimethylformamide at 50°C for 12 hours, followed by treatment with trifluoroacetic acid in dichloromethane . Another step might involve the use of o-phenylenediamine with HATU and DIEA in dimethylformamide at room temperature for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions: E3 ligase Ligand 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the ligand to enhance its binding affinity and specificity for the target E3 ligase .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include potassium carbonate, trifluoroacetic acid, o-phenylenediamine, HATU, and DIEA . The reaction conditions typically involve specific temperatures and solvents to ensure optimal reaction rates and product yields .

Major Products: The major products formed from these reactions are modified ligands with enhanced binding properties. These products are then used in the development of PROTACs for targeted protein degradation .

科学研究应用

Significance in PROTAC Development

-

Targeted Protein Degradation (TPD) :

- E3 ligase ligand 10 is integral to the mechanism of PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins by linking them to E3 ligases. This approach allows for selective degradation rather than mere inhibition, offering a novel therapeutic strategy for diseases such as cancer and neurodegenerative disorders .

- Expanding the E3 Ligase Toolbox :

Case Study 1: Cancer Therapeutics

- A study highlighted the application of this compound in developing PROTACs targeting oncogenic proteins. The research demonstrated that PROTACs utilizing this ligand could effectively degrade target proteins involved in tumorigenesis, leading to reduced tumor growth in preclinical models .

Case Study 2: Neurodegenerative Disorders

- Another investigation focused on using this compound to target misfolded proteins associated with neurodegenerative diseases. The findings indicated that PROTACs developed with this ligand successfully promoted the degradation of these pathological proteins, suggesting a potential therapeutic strategy for conditions like Alzheimer's disease .

Data Tables

Ligand Optimization Strategies

Research indicates that optimizing the structure of this compound can enhance its binding affinity and specificity towards various E3 ligases. Techniques such as fragment-based lead discovery (FBLD) and structure-based drug design have been employed to refine these ligands, increasing their potential therapeutic efficacy .

作用机制

E3 ligase Ligand 10 exerts its effects by binding to specific E3 ligases, which are enzymes that facilitate the transfer of ubiquitin to target proteins . This binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

相似化合物的比较

E3 ligase Ligand 10 is unique in its binding affinity and specificity for certain E3 ligases compared to other similar compounds. Similar compounds include ligands for cereblon, von Hippel-Lindau, and inhibitor of apoptosis proteins . These ligands have different binding properties and are used in various PROTACs for targeted protein degradation . This compound stands out due to its specific binding characteristics and its potential for use in a wide range of therapeutic applications .

生物活性

E3 ligase ligand 10 (often referred to in the context of PROTACs, or proteolysis-targeting chimeras) represents a significant advancement in targeted protein degradation strategies. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its role in therapeutic applications.

Overview of E3 Ligases and PROTACs

E3 ubiquitin ligases are crucial components in the ubiquitin-proteasome system, responsible for transferring ubiquitin to substrate proteins, marking them for degradation. The development of PROTACs leverages these ligases to selectively degrade target proteins by recruiting them to E3 ligases through small-molecule ligands. This strategy has garnered interest for its potential in treating various diseases, particularly cancers.

This compound functions by binding to specific E3 ligases, facilitating the formation of a ternary complex with the target protein. This complex promotes ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The efficiency of this process is influenced by the ligand's affinity for both the E3 ligase and the target protein.

Binding Affinity and Efficacy

Recent studies have highlighted the binding affinity of this compound to various E3 ligases, showcasing its potential across different cellular contexts. For instance:

- Table 1: Binding Affinity and Biological Activity of this compound

| E3 Ligase | Binding Affinity (Kd) | DC50 (nM) | Target Protein | Cell Line |

|---|---|---|---|---|

| VHL | 0.05 µM | 0.17 | ERα | MCF-7 |

| CRBN | 0.1 µM | 0.30 | ERα | T47D |

| MDM2 | 0.15 µM | 0.25 | p53 | HCT116 |

These results indicate that this compound exhibits potent activity against estrogen receptors (ERα) and other oncogenic targets, demonstrating its versatility as a therapeutic agent.

Clinical Implications

The application of this compound has been explored in several preclinical models:

-

Case Study: ER Degradation

In a study utilizing MCF-7 breast cancer cells, the administration of PROTACs incorporating this compound led to a significant reduction in ERα levels, correlating with decreased cell proliferation rates (Gonzalez et al., 2020). The IC50 values observed were substantially lower than those for traditional therapies. -

Case Study: p53 Activation

Another study investigated the use of this compound in targeting MDM2 for p53 degradation. Results showed that this approach not only reduced MDM2 levels but also reactivated p53 signaling pathways, leading to enhanced apoptosis in tumor cells (Xiang et al., 2021).

Optimization Strategies

The optimization of this compound has focused on improving its pharmacokinetic properties and enhancing its selectivity for target proteins. Modifications to the linker regions and structural components have shown promise in increasing bioavailability and efficacy:

- Structural Modifications

Recent advancements include altering the molecular structure to enhance binding affinity while minimizing off-target effects. For example, modifications that increase lipophilicity have been correlated with improved cellular uptake (Han et al., 2021).

属性

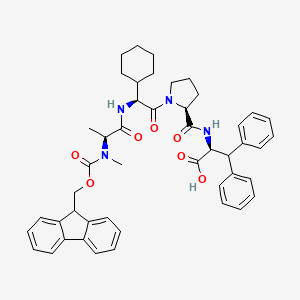

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N4O7/c1-30(50(2)47(57)58-29-38-36-25-14-12-23-34(36)35-24-13-15-26-37(35)38)43(52)48-41(33-21-10-5-11-22-33)45(54)51-28-16-27-39(51)44(53)49-42(46(55)56)40(31-17-6-3-7-18-31)32-19-8-4-9-20-32/h3-4,6-9,12-15,17-20,23-26,30,33,38-42H,5,10-11,16,21-22,27-29H2,1-2H3,(H,48,52)(H,49,53)(H,55,56)/t30-,39-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMLKDJDSMXRGP-HCVICXAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。